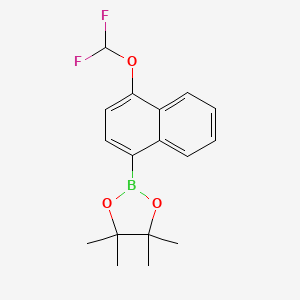
(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further bonded to a boronic acid pinacol ester moiety. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethoxy)naphthalen-1-yl)boronic acid pinacol ester typically involves the following steps:
Formation of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through difluoromethylation reactions, which involve the use of difluoromethylation reagents.
Naphthalene Ring Functionalization: The naphthalene ring is functionalized to introduce the boronic acid pinacol ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The boronic ester group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-naphthalene derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds .
Scientific Research Applications
(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid pinacol ester has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-(Difluoromethoxy)naphthalen-1-yl)boronic acid pinacol ester involves its ability to participate in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The difluoromethoxy group can influence the electronic properties of the compound, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxynaphthalen-1-yl)boronic acid pinacol ester: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(4-Fluoronaphthalen-1-yl)boronic acid pinacol ester: Contains a fluorine atom instead of a difluoromethoxy group.
(4-Chloronaphthalen-1-yl)boronic acid pinacol ester: Contains a chlorine atom instead of a difluoromethoxy group.
Uniqueness
The presence of the difluoromethoxy group in (4-(Difluoromethoxy)naphthalen-1-yl)boronic acid pinacol ester imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and suitability for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
2-[4-(difluoromethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BF2O3/c1-16(2)17(3,4)23-18(22-16)13-9-10-14(21-15(19)20)12-8-6-5-7-11(12)13/h5-10,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJGRUWYDVALFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














